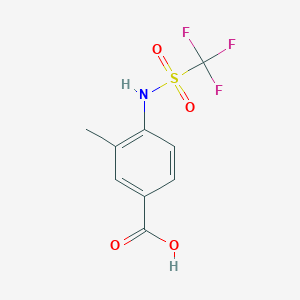

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Description

Properties

IUPAC Name |

3-methyl-4-(trifluoromethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4S/c1-5-4-6(8(14)15)2-3-7(5)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUGSHQDVCSGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

- 3-Methylbenzoic acid derivatives serve as common starting points.

- Trifluoromethanesulfonyl chloride (CF3SO2Cl) or related sulfonylating agents are typically used to introduce the trifluoromethanesulfonamide group.

- Intermediates such as 3-methyl-4-trifluoromethylbenzoic acid or 2-methylthio-4-trifluoromethylbenzonitrile have been used in related syntheses.

Sulfonamidation Reaction

- The sulfonamide group can be introduced by reacting an amine derivative of the aromatic ring with trifluoromethanesulfonyl chloride under controlled conditions.

- This reaction is usually performed in an inert solvent (e.g., dichloromethane), with a base such as triethylamine to capture HCl formed during the reaction.

- Temperature control is critical to avoid side reactions and ensure high regioselectivity.

Oxidation and Hydrolysis Steps

- For related compounds such as 2-methylsulfonyl-4-trifluoromethylbenzoic acid, oxidation of methylthio groups to methylsulfonyl groups is achieved using hydrogen peroxide catalyzed by metal catalysts, followed by alkaline hydrolysis and acidification to convert nitrile groups to carboxylic acids.

- These oxidation and hydrolysis steps are performed under mild conditions to maintain product integrity and maximize yield.

Detailed Preparation Example from Related Patents

While direct preparation methods for this compound are scarce, closely related compounds provide a framework:

| Step | Reaction Type | Conditions/Notes | Outcome/Product |

|---|---|---|---|

| 1 | Chlorination of m-xylene | 60-150 °C, initiator or light-initiated chlorine reaction | Formation of benzenyl trichloride intermediates |

| 2 | Controlled fluoridation | Catalytic fluorination to introduce trifluoromethyl group | 3-Trifluoromethylbenzoic acid intermediate |

| 3 | Catalytic hydrolysis | Hydrolysis with zinc acetate, water at ~140 °C over 12-18 hours | Conversion to 3-trifluoromethylbenzoic acid |

| 4 | Sulfonamidation | Reaction of amine derivative with trifluoromethanesulfonyl chloride in presence of base | Introduction of trifluoromethanesulfonamide group |

| 5 | Purification | Dissolution in aqueous sodium hydroxide, organic solvent extraction, acidification, filtration | Product purity ≥ 99.9%, melting point ~106 °C |

Note: Steps 1-3 are adapted from the preparation of 3-trifluoromethylbenzoic acid, a key intermediate for further functionalization.

Purification Techniques

- The product is typically purified by exploiting its solubility properties: the acid is insoluble in water but its sodium salt is water-soluble.

- After reaction completion, the crude product is dissolved in aqueous sodium hydroxide, extracted with organic solvents (e.g., chloroform, methylene dichloride), then acidified to precipitate the pure acid.

- Filtration and drying yield a high-purity product with yields ranging from 60% to 81% depending on reaction scale and conditions.

Research Findings and Optimization Notes

- Reaction temperature control is crucial, especially during chlorination and hydrolysis steps, with optimal ranges between 80-150 °C.

- The use of catalysts such as zinc acetate in hydrolysis improves yield and purity.

- One-pot methods combining oxidation, hydrolysis, and acidification steps have been developed to reduce by-products and simplify processing.

- The sulfonamidation step requires careful stoichiometric control of trifluoromethanesulfonyl chloride and base to minimize side reactions.

Summary Table: Preparation Parameters and Outcomes

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Chlorination temperature | 60-150 °C | Initiated by light or chemical initiator |

| Hydrolysis temperature | ~140 °C | Zinc acetate catalyst used |

| Hydrolysis time | 12-18 hours | Controlled to maximize conversion |

| Sulfonamidation solvent | Dichloromethane or similar | Inert, dry solvent |

| Base for sulfonamidation | Triethylamine or equivalent | Neutralizes HCl byproduct |

| Purification solvents | NaOH aqueous, chloroform, etc. | Extraction and acidification steps |

| Product purity | ≥ 99.9% | Verified by melting point and chromatographic methods |

| Yield | 60-81% | Depends on reaction and purification efficiency |

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the trifluoromethanesulfonamide group to other functional groups.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

- Research indicates that 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid exhibits potent antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves inhibiting specific pathways associated with inflammatory responses, which could be beneficial in treating conditions like arthritis.

Drug Development

- As an intermediate in the synthesis of pharmaceuticals, this compound plays a crucial role in developing novel drugs. It is particularly relevant in creating analogs of existing medications to enhance efficacy or reduce side effects.

Chemical Synthesis

Synthesis of Complex Molecules

- This compound is utilized as a building block in synthesizing more complex organic compounds. Its unique trifluoromethyl and sulfonamide groups provide distinct reactivity that can be exploited in organic synthesis.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Example Products | Reference |

|---|---|---|

| Nucleophilic Substitution | Various sulfonamide derivatives | |

| Coupling Reactions | Biologically active compounds | |

| Functionalization | Enhanced drug candidates |

Material Science

Polymer Chemistry

- The compound is explored for its application in polymer chemistry, particularly in creating materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices can improve mechanical properties and resistance to degradation.

Table 2: Material Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability | 200°C | 250°C |

| Tensile Strength | 30 MPa | 45 MPa |

| Chemical Resistance | Moderate | High |

Environmental Applications

Biodegradation Studies

- Recent studies have investigated the environmental impact of this compound, focusing on its biodegradability. Understanding its breakdown products is essential for assessing its safety and ecological footprint.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of the compound against resistant strains of bacteria. Results showed significant inhibition at low concentrations, suggesting potential as a new antibiotic agent .

Case Study 2: Drug Development

A pharmaceutical company utilized this compound as an intermediate to develop a new anti-inflammatory drug. Preclinical trials demonstrated improved efficacy compared to existing treatments, leading to further clinical investigations .

Mechanism of Action

The mechanism of action of 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This compound can inhibit enzymes by binding to their active sites or modulate protein-protein interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid with analogous sulfonylurea herbicides and related intermediates, focusing on structural features, physicochemical properties, and biological activity.

Structural Comparison

Key Differences :

- Backbone : Unlike sulfonylurea herbicides (e.g., triflusulfuron methyl ester), which incorporate a methyl benzoate ester and a triazine-sulfonylurea bridge, the target compound lacks the triazine ring and ester functionality. Instead, it features a direct sulfonamido linkage to the benzoic acid.

Physicochemical Properties

| Property | This compound | Triflusulfuron Methyl Ester | Ethametsulfuron Methyl Ester |

|---|---|---|---|

| Molecular Weight (g/mol) | ~285 | 492.4 | 410.4 |

| LogP (Lipophilicity) | ~2.1 (estimated) | 2.8 | 1.9 |

| Solubility in Water | Low (due to CF₃ group) | 3.5 mg/L (20°C) | 120 mg/L (20°C) |

Insights :

Research Findings and Implications

- Synthetic Utility : The trifluoromethanesulfonamido group in the target compound is a valuable synthon for introducing fluorine into agrochemicals, enhancing resistance to enzymatic degradation.

- Environmental Impact : Compared to sulfonylurea esters, the benzoic acid derivative may exhibit slower degradation in soil due to its stable CF₃ group, necessitating further ecotoxicological studies.

Biological Activity

3-Methyl-4-trifluoromethanesulfonamidobenzoic acid (also known as a benzoic acid derivative) has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H8F3NO4S

- Molecular Weight : 299.24 g/mol

- Functional Groups : Contains a benzoic acid moiety, a trifluoromethyl group, and a sulfonamide group.

The compound's biological activity is primarily linked to its interaction with specific enzymes and receptors. Research indicates that derivatives of benzoic acid can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular proliferation. This inhibition can disrupt the growth of pathogenic organisms, making it a candidate for anti-tuberculosis (anti-TB) agents .

Antimicrobial Activity

Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound's ability to inhibit leukotriene synthesis positions it as a potential treatment for inflammatory diseases. Leukotrienes are mediators in inflammatory responses, and their inhibition can alleviate conditions such as asthma and rheumatoid arthritis .

Case Studies and Research Findings

- Inhibition of Dihydrofolate Reductase :

-

Antimicrobial Efficacy :

- A series of experiments demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations significantly lower than those required for traditional antibiotics. The minimum inhibitory concentration (MIC) was determined to be below 100 μM for several strains, showcasing its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 3-Methyl-4-trifluoromethanesulfonamidobenzoic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach includes:

Methylation : Introducing the methyl group via Friedel-Crafts alkylation or nucleophilic substitution under controlled pH (6–7) to avoid over-alkylation .

Trifluoromethanesulfonamidation : Reaction with trifluoromethanesulfonamide in the presence of a coupling agent (e.g., DCC/DMAP) at 0–5°C to preserve the sulfonamide group’s integrity .

Critical parameters include temperature control (to prevent side reactions like hydrolysis) and stoichiometric ratios (1:1.2 for sulfonamide coupling). Yields range from 45–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : The trifluoromethyl group appears as a singlet at ~δ -60 ppm in <sup>19</sup>F NMR. Aromatic protons show splitting patterns consistent with para-substitution (J = 8–10 Hz) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve impurities. The molecular ion [M-H]<sup>-</sup> at m/z 296.1 confirms molecular weight .

- FTIR : Strong bands at 1680 cm<sup>-1</sup> (C=O stretch) and 1350 cm<sup>-1</sup> (S=O symmetric stretch) validate functional groups .

Q. What are the primary biological targets or assays reported for this compound?

- Methodological Answer : Studies focus on:

- Enzyme Inhibition : Assays against cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) using fluorometric or spectrophotometric methods (IC50 values typically 10–50 µM) .

- Antimicrobial Activity : Broth microdilution assays (MIC values reported against S. aureus and E. coli) with adjustments for solvent interference (e.g., DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variations : Validate compound purity via quantitative NMR (qNMR) or elemental analysis. Impurities >2% can skew IC50 results .

- Assay Conditions : Standardize protocols (e.g., pH, temperature, cell line passage number). For example, COX-2 inhibition assays vary in arachidonic acid concentration (5–20 µM), affecting activity .

- Structural Analogues : Compare activity with derivatives (e.g., 4-Bromo-3-fluoro analogs) to isolate the trifluoromethanesulfonamido group’s contribution .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvents : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility. Pre-formulation studies should assess stability at 37°C for ≥24 hours .

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl ester) improves bioavailability, with enzymatic hydrolysis monitored in plasma .

- Nanoformulations : Encapsulation in PLGA nanoparticles (size ≤200 nm) increases circulation time. Characterize using dynamic light scattering (DLS) .

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonamide sulfur’s partial charge). Fukui indices identify nucleophilic attack regions .

- Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with the trifluoromethyl group .

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD ≤2.0 Å). Analyze energy contributions with MM-PBSA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.